![molecular formula C12H19BO2 B2752421 [2,4-Bis(propan-2-yl)phenyl]boronic acid CAS No. 1311185-35-9](/img/structure/B2752421.png)
[2,4-Bis(propan-2-yl)phenyl]boronic acid
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Overview
Description
“[2,4-Bis(propan-2-yl)phenyl]boronic acid” is a type of boronic acid, which are organic compounds related to boric acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids often involves various borylation approaches . Protodeboronation, a process of removing a boron atom from an organic molecule, is not well developed but has been reported for alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic acids are known for their unique reactivity. They are often used in Suzuki–Miyaura coupling reactions due to their low toxicity . They can also undergo protodeboronation, a process of removing a boron atom from an organic molecule .Scientific Research Applications
Suzuki–Miyaura Coupling
“[2,4-Bis(propan-2-yl)phenyl]boronic acid” is a type of boron reagent that is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters, including “[2,4-Bis(propan-2-yl)phenyl]boronic acid”, has been developed as a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Rhodium-Catalyzed Intramolecular Amination
“[2,4-Bis(propan-2-yl)phenyl]boronic acid” can be used as a reagent for rhodium-catalyzed intramolecular amination . This reaction is a key step in the synthesis of many complex organic compounds.
Pd-Catalyzed Direct Arylation
This compound is also used in Pd-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Mizoroki-Heck Coupling
“[2,4-Bis(propan-2-yl)phenyl]boronic acid” is used in Mizoroki-Heck coupling reactions . This reaction is a palladium-catalyzed carbon-carbon bond forming process that allows for the coupling of an aryl halide and an alkene.
Palladium-Catalyzed Stereoselective Heck-Type Reaction
This compound is used in palladium-catalyzed stereoselective Heck-type reactions . This reaction is a powerful method for the formation of stereodefined alkenes.
Mechanism of Action
Target of Action
The primary targets of [2,4-Bis(propan-2-yl)phenyl]boronic acid are the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . These catalysts, often palladium-based, are responsible for facilitating the bond formation between two chemically differentiated fragments .
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by [2,4-Bis(propan-2-yl)phenyl]boronic acid is the SM cross-coupling reaction. This reaction is widely applied in organic synthesis, and its success originates from the use of organoboron reagents like [2,4-Bis(propan-2-yl)phenyl]boronic acid .
Pharmacokinetics
It’s known that the compound’s stability in water is marginal, and its rate of hydrolysis is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the action of [2,4-Bis(propan-2-yl)phenyl]boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making [2,4-Bis(propan-2-yl)phenyl]boronic acid a valuable tool in organic synthesis.
Action Environment
The action of [2,4-Bis(propan-2-yl)phenyl]boronic acid is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Safety and Hazards
Future Directions
Boronic acids are increasingly being used in diverse areas of research, including drug design and delivery, protein manipulation and modification, and separation technologies . Their unique reactivity and ability to form reversible covalent complexes with various molecules make them valuable tools in organic chemistry .
properties
IUPAC Name |
[2,4-di(propan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-5-6-12(13(14)15)11(7-10)9(3)4/h5-9,14-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRGXOGAZPWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4-Bis(propan-2-yl)phenyl]boronic acid | |
CAS RN |
1311185-35-9 |
Source
|
Record name | [2,4-bis(propan-2-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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